![molecular formula C19H20N4O4 B2420940 N,N-dimethyl-4-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)benzamide CAS No. 1236271-42-3](/img/structure/B2420940.png)
N,N-dimethyl-4-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N,N-dimethyl-4-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)benzamide” is a chemical compound that likely belongs to the class of organic compounds known as benzamides . Benzamides are compounds containing a benzene ring which is attached to an amide functional group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzamide group attached to a quinoxaline ring. The quinoxaline ring is a heterocyclic compound containing a ring structure made up of four carbon atoms and two nitrogen atoms .Chemical Reactions Analysis
Again, without specific studies or literature on this compound, it’s difficult to provide a detailed analysis of its chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Some general properties of benzamides include a high melting point and solubility in common organic solvents .Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of complex organic compounds often involves multiple steps, including lithiation, reduction, and cyclization processes, to create molecules with potential pharmaceutical relevance. For example, the synthesis of 4,5,8-trimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid, an analogue of the osteoarthritis drug rhein, demonstrates the intricacy of synthesizing biologically active compounds (Owton et al., 1995). Similarly, the development of radiolabeled compounds for in vitro studies, such as [3H]N-[4-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)butyl]-2-methoxy-5-methylbenzamide for sigma-2 receptor probes, highlights the importance of chemical modifications for enhancing the understanding of biological targets (Xu et al., 2005).
Applications in Drug Development and Biological Studies
The synthesis of derivatives with potential biological applications is a key area of research. For instance, the study of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides showcases the effort to create compounds with potential as inhibitors against human recombinant alkaline phosphatase, highlighting their significance in medicinal chemistry (Saeed et al., 2015). Additionally, the exploration of fluorine-18-labeled benzamide analogues for imaging sigma-2 receptor status of solid tumors with positron emission tomography (PET) emphasizes the role of chemical synthesis in advancing diagnostic tools in oncology (Tu et al., 2007).
Chemical Reactions and Mechanisms
The development of methods for the dimerization of benzamides, as demonstrated by the cobalt-promoted dimerization of aminoquinoline benzamides, presents a novel approach to synthesizing complex molecules, potentially useful in various fields including materials science and drug development (Grigorjeva & Daugulis, 2015).
Safety And Hazards
properties
IUPAC Name |
N-[1-(1H-benzimidazol-2-ylamino)-1-oxopropan-2-yl]-3,5-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O4/c1-11(17(24)23-19-21-15-6-4-5-7-16(15)22-19)20-18(25)12-8-13(26-2)10-14(9-12)27-3/h4-11H,1-3H3,(H,20,25)(H2,21,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLZFVTYBUGVHAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NC2=CC=CC=C2N1)NC(=O)C3=CC(=CC(=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1H-1,3-benzodiazol-2-yl)-2-[(3,5-dimethoxyphenyl)formamido]propanamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.